molecular formula C14H24O4 B12962012 cis-Diisopropyl cyclohexane-1,2-dicarboxylate

cis-Diisopropyl cyclohexane-1,2-dicarboxylate

Cat. No.: B12962012
M. Wt: 256.34 g/mol
InChI Key: HFVJRYILMUSLFV-TXEJJXNPSA-N
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Description

cis-Diisopropyl cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexane, where two carboxylate groups are attached to the 1 and 2 positions of the cyclohexane ring, and each carboxylate group is esterified with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diels-Alder Reaction: One common method for synthesizing cis-Diisopropyl cyclohexane-1,2-dicarboxylate involves a Diels-Alder reaction between a diene and a dienophile. This reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.

    Hydrogenation: Another method involves the hydrogenation of diisopropyl phthalate to convert the aromatic ring into a cyclohexane ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient production at an industrial scale .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Diisopropyl cyclohexane-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diacids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced products.

    Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkoxides, amines, elevated temperatures, and solvents like tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Diacids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Ester derivatives, amides.

Scientific Research Applications

cis-Diisopropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-Diisopropyl cyclohexane-1,2-dicarboxylate primarily involves its interaction with enzymes and other biological molecules. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of diacids and alcohols. These hydrolysis products can further participate in various metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Uniqueness: cis-Diisopropyl cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexane ring structure, which confer distinct chemical and physical properties. Its relatively short alkyl chains compared to other plasticizers like DINCH result in different solubility and compatibility characteristics, making it suitable for specific applications where other plasticizers may not perform as well .

Properties

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

dipropan-2-yl (1S,2R)-cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H24O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12+

InChI Key

HFVJRYILMUSLFV-TXEJJXNPSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1CCCCC1C(=O)OC(C)C

Origin of Product

United States

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